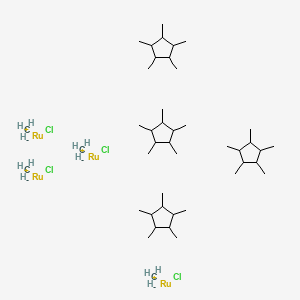
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a ruthenium precursor. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with ruthenium trichloride in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands attached to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various ligands such as phosphines, amines, and halides; reactions often conducted under inert conditions and at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while reduction can produce ruthenium hydrides. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism of action of carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, proteins, and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Similar in structure but contains rhodium instead of ruthenium.
Pentamethylcyclopentadienyliridium(III) chloride dimer: Contains iridium and exhibits different reactivity and applications.
Pentamethylcyclopentadienylcobalt(III) chloride dimer: Contains cobalt and is used in different catalytic processes.
Uniqueness
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane is unique due to its specific coordination environment and the presence of ruthenium, which imparts distinct catalytic and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C44H92Cl4Ru4 |
|---|---|
Poids moléculaire |
1167.3 g/mol |
Nom IUPAC |
carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/4C10H20.4CH3.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;;;;;/h4*6-10H,1-5H3;4*1H3;4*1H;;;;/q;;;;4*-1;;;;;4*+2/p-4 |
Clé InChI |
XOOKATSKPFZLTD-UHFFFAOYSA-J |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru+].Cl[Ru+].Cl[Ru+].Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



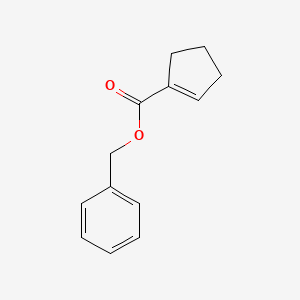
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)


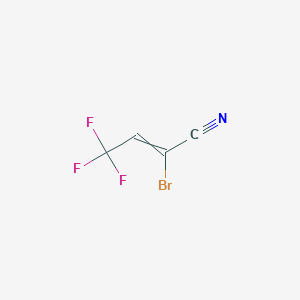
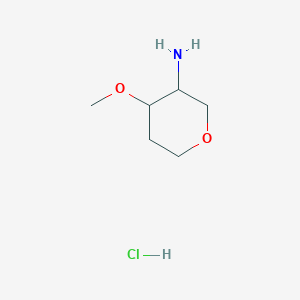
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
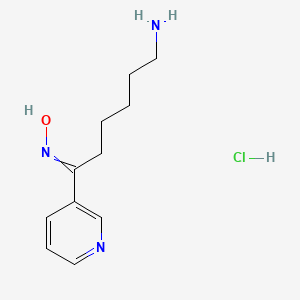
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)

![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
